3-Pyridin-2-YL-propylamine dihydrochloride
Overview
Description
Mechanism of Action
Target of Action
The primary target of 3-Pyridin-2-YL-propylamine dihydrochloride is protoporphyrinogen oxidase (PPO) . PPO is an enzyme that promotes the conversion of protoporphyrin IX to protoporphyrinogen IX in the presence of external oxygen .
Mode of Action
This compound acts as a PPO inhibitor . It interacts with PPO via diverse interaction models, such as π−π stacking and hydrogen bonds . This interaction inhibits the activity of PPO, thereby disrupting the conversion of protoporphyrin IX to protoporphyrinogen IX .
Biochemical Pathways
The inhibition of PPO by this compound affects the porphyrin biosynthesis pathway . This pathway is crucial for the production of heme and chlorophyll in organisms. By inhibiting PPO, the compound disrupts this pathway, leading to downstream effects such as the prevention of heme and chlorophyll production .
Result of Action
The inhibition of PPO by this compound results in herbicidal activity . The compound has been shown to exhibit superior herbicidal activities against broadleaf and monocotyledon weeds . In particular, it has been found to have high crop safety at a dosage range of 37.5−150 g ai/ha .
Biochemical Analysis
Biochemical Properties
3-Pyridin-2-YL-propylamine dihydrochloride plays a significant role in biochemical reactions, particularly in the field of proteomics. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to act as an inhibitor for certain enzymes, thereby affecting their activity. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of the enzyme’s function .
Cellular Effects
The effects of this compound on cells are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to alter the expression of specific genes, which in turn affects the production of proteins involved in various cellular processes. Additionally, it can modulate cellular metabolism by interacting with metabolic enzymes, leading to changes in the metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound also affects gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition or modulation of gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological effect .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, leading to changes in metabolic flux and metabolite levels. For example, it can inhibit specific metabolic enzymes, resulting in the accumulation or depletion of certain metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments. The distribution of this compound can affect its activity and function, as it may be concentrated in specific areas where it exerts its effects .
Subcellular Localization
This compound is localized within specific subcellular compartments, which can influence its activity and function. Targeting signals or post-translational modifications may direct this compound to particular organelles or cellular structures. The subcellular localization of this compound is crucial for its interaction with specific biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridin-2-YL-propylamine dihydrochloride involves the reaction of pyridine derivatives with propylamine under specific conditions. One common method includes the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures . Another method involves the use of titanacyclopropanes reacting with pyridine N-oxides to achieve regioselective C2-H alkylation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Pyridin-2-YL-propylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding amines .
Scientific Research Applications
3-Pyridin-2-YL-propylamine dihydrochloride is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving neurotransmitter analogs and receptor binding assays.
Industry: Used in the production of specialty chemicals and intermediates
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds contain a pyrrole ring and a pyrazine ring and exhibit various biological activities.
Piperazine derivatives: Known for their wide range of biological and pharmaceutical activities.
Uniqueness
3-Pyridin-2-YL-propylamine dihydrochloride is unique due to its specific structure and the presence of both pyridine and propylamine moieties. This combination allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound in scientific research .
Properties
IUPAC Name |
3-pyridin-2-ylpropan-1-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c9-6-3-5-8-4-1-2-7-10-8;;/h1-2,4,7H,3,5-6,9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRWQMTUYKRHCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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